molecular formula C9H8ClF3O2S B15256638 2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride

2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride

Cat. No.: B15256638
M. Wt: 272.67 g/mol
InChI Key: UHRLFHHBPMGTBR-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is an organosulfur compound characterized by an ethane backbone with a sulfonyl chloride (–SO₂Cl) group at position 1 and a 3-(trifluoromethyl)phenyl substituent at position 2. Its molecular formula is C₉H₈ClF₃O₂S, with a molecular weight of 272.57 g/mol. The trifluoromethyl (–CF₃) group confers electron-withdrawing properties, enhancing the electrophilicity of the sulfonyl chloride moiety. This compound is primarily utilized in organic synthesis, particularly in the formation of sulfonamides, which are critical in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C9H8ClF3O2S

Molecular Weight

272.67 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]ethanesulfonyl chloride

InChI

InChI=1S/C9H8ClF3O2S/c10-16(14,15)5-4-7-2-1-3-8(6-7)9(11,12)13/h1-3,6H,4-5H2

InChI Key

UHRLFHHBPMGTBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Sequence

  • Grignard Reagent Formation :
    3-Bromo-1-(trifluoromethyl)benzene reacts with magnesium in tetrahydrofuran (THF) under anhydrous conditions to generate the aryl magnesium bromide intermediate. Key parameters include:

    • Temperature : 20–40°C
    • Solvent : Tetrahydrofuran (240–600 mL per 0.2 mol substrate)
    • Initiator : 1,2-Dibromoethane (1–2 mol%)
  • Sulfur Dioxide Quenching :
    The Grignard reagent reacts with gaseous sulfur dioxide to yield the sulfinic acid intermediate. This step requires strict temperature control (0–5°C) to prevent overoxidation.

  • Chlorination :
    Treatment with thionyl chloride (2.5 equiv) at reflux converts the sulfinic acid to the sulfonyl chloride. The reaction achieves >85% purity after distillation.

Mechanistic Insight :
The electrophilic sulfur in SO₂ attacks the nucleophilic Grignard species, forming a C–S bond. Subsequent chlorination replaces hydroxyl groups with chloride via a two-step SN2 mechanism.

Direct Sulfonyl Chloridation of Ethanol Derivatives

This method leverages the reactivity of thionyl chloride with β-arylethanols, as demonstrated in analogous trifluoromethylphenyl systems:

Synthetic Protocol

  • Starting Material : 2-[3-(Trifluoromethyl)phenyl]ethanol
  • Reagent : Thionyl chloride (3.0 equiv)
  • Conditions :
    • Solvent-free or dichloromethane (DCM)
    • Reflux (40–60°C, 6–8 hr)
    • Anhydrous magnesium sulfate to sequester HCl

Yield Optimization :

  • Purity : 92–95% (GC-MS)
  • Byproducts : <3% sulfonic acid (from hydrolysis)

Critical Analysis :
Excess thionyl chloride ensures complete conversion, while controlled addition minimizes exothermic side reactions. The trifluoromethyl group’s electron-withdrawing nature accelerates sulfonation at the β-position.

Oxidative Chlorination of Thiol Precursors

Although less common, oxidation of 2-[3-(Trifluoromethyl)phenyl]ethane-1-thiol provides an alternative pathway:

Oxidation Steps

  • Thiol to Sulfonic Acid :
    Hydrogen peroxide (30%, 5.0 equiv) in acetic acid oxidizes the thiol to sulfonic acid at 80°C over 12 hr.

  • Chlorination :
    Phosphorus pentachloride (PCl₅, 2.2 equiv) reacts with the sulfonic acid in DCM at −10°C to yield the sulfonyl chloride.

Challenges :

  • Requires rigorous exclusion of moisture
  • Lower overall yield (68–72%) due to intermediate stability issues

Comparative Analysis of Methods

Parameter Grignard Route Thionyl Chloride Route Oxidative Route
Yield 78–82% 89–93% 68–72%
Purity 85% 95% 80%
Reaction Time 14 hr 8 hr 20 hr
Scalability Industrial Lab-scale Limited

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adapting the Grignard method for continuous processing enhances efficiency:

  • Residence Time : 8–10 min
  • Throughput : 12 kg/hr
  • Safety : In-line HCl scrubbers mitigate corrosion risks

Waste Management

  • Byproduct Recovery : SO₂ and HCl are captured for reuse in sulfonic acid synthesis.
  • Solvent Recycling : THF recovery exceeds 98% via fractional distillation.

Emerging Methodologies

Photocatalytic Sulfurization

Preliminary studies indicate visible-light-mediated C–H sulfonation using Ru(bpy)₃²⁺ as a catalyst. This method avoids prefunctionalized substrates but remains experimental.

Biocatalytic Approaches

Engineered sulfotransferases show promise for enantioselective sulfonation, though current yields (<50%) limit practicality.

Chemical Reactions Analysis

Intramolecular Oxycyclization Reactions

This compound participates in regioselective intramolecular oxycyclization under mild conditions. A study demonstrated its reactivity in forming complex heterocyclic structures when combined with alkynyl benzoates .

Key Reaction Pathway
When reacted with 2-((3-(trifluoromethyl)phenyl)ethynyl)benzoate derivatives, the sulfonyl chloride facilitates a 6-endo-dig cyclization process. This reaction exclusively produces 3-aryl-4-bis[(trifluoromethyl)sulfonyl]ethylated isocoumarins without forming competing 5-exo-dig products .

Reaction Parameter Details
Substrate 2-((3-(Trifluoromethyl)phenyl)ethynyl)benzoate derivatives
Reagent Tf₂CH-containing reagents
Conditions Room temperature, inert solvent (e.g., dichloromethane)
Selectivity 100% 6-endo-dig pathway dominance
Byproducts Release of Tf₂C=CH₂ (trifluoromethylsulfonyl ethylene)

This reaction highlights the compound’s ability to act as a sulfonylating agent while maintaining strict regiochemical control, a critical feature for synthesizing structurally defined heterocycles .

Electrophilic Reactivity

The sulfonyl chloride group is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols. Although direct experimental data for this specific compound is limited in accessible literature, analogous sulfonyl chlorides exhibit predictable behavior:

Reaction Type Generalized Mechanism
Nucleophilic Substitution Reacts with primary amines to form sulfonamides (-SO₂NHR)
Esterification Combines with alcohols to yield sulfonate esters (-SO₂OR)
Thioether Formation Reacts with thiols to generate sulfonyl thioethers (-SO₂SR)

Comparative Reactivity with Structural Analogs

The position of the trifluoromethyl group significantly influences reactivity. Below is a comparison with its 4-substituted isomer:

Property 2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride
Electrophilicity Enhanced due to meta-substitution effectsSlightly reduced due to para-substitution steric effects
Cyclization Efficiency Higher regioselectivity in 6-endo-dig pathways Less documented in cyclization reactions
Byproduct Formation Minimal Tf₂C=CH₂ release under mild conditions Potential for increased side reactions

Thermal and Stability Considerations

The compound’s stability under thermal stress is crucial for industrial applications. While specific decomposition data is unavailable, sulfonyl chlorides generally decompose above 150°C, releasing SO₂ and HCl. Storage at 4°C is recommended to prevent hydrolysis .

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is an organic compound that is useful in organic synthesis and medicinal chemistry because of its trifluoromethyl group that enhances its electrophilic properties. The compound's sulfonyl chloride functional group makes it a reactive intermediate in various chemical syntheses.

Chemical Reactions

2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is characterized by undergoing nucleophilic substitution reactions due to the electrophilic nature of its sulfonyl chloride group. The typical synthesis involves reacting 2-[3-(Trifluoromethyl)phenyl]ethanol with thionyl chloride in anhydrous conditions to prevent hydrolysis.

Synthesis 2 4 Trifluoromethyl phenyl ethanol+Thionyl chloride2 4 Trifluoromethyl phenyl ethane 1 sulfonyl chloride+Hydrogen chloride+Sulfur dioxide\text{2 4 Trifluoromethyl phenyl ethanol}+\text{Thionyl chloride}\rightarrow \text{2 4 Trifluoromethyl phenyl ethane 1 sulfonyl chloride}+\text{Hydrogen chloride}+\text{Sulfur dioxide}

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.

Applications

2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride serves as a key intermediate for synthesizing various compounds:

  • ** pharmaceuticals**
  • agrochemicals
  • fine chemicals

It is also used in the development of sulfonamide-based drugs, which possess antibacterial and anti-inflammatory properties. Due to its capacity to introduce sulfonyl groups into the molecular structure, it is applicable in creating functional materials like polymers and surfactants.

Comparison with Similar Compounds

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

  • Molecular Formula : CF₃SO₂Cl
  • Molecular Weight : 168.52 g/mol
  • Physical Properties :
    • Boiling Point: 29–32°C
    • Density: 1.583 g/mL
    • Refractive Index: 1.334 (n²⁰/D) .

Key Differences :

  • Structure : Unlike 2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride, trifluoromethanesulfonyl chloride lacks an aromatic ring, resulting in lower molecular weight and reduced steric hindrance.
  • Reactivity : The absence of an aromatic group in CF₃SO₂Cl makes it more volatile and reactive in nucleophilic substitutions. However, the phenyl group in the target compound enhances stability and lipophilicity, favoring applications in drug design.
  • Applications : CF₃SO₂Cl is widely used as a triflating agent, whereas the target compound is tailored for synthesizing aryl-containing sulfonamides.

2-(3-(Trifluoromethyl)phenyl)acetyl Chloride

  • Molecular Formula : C₉H₆ClF₃O
  • Molecular Weight : 222.5 g/mol
  • Synthetic Use : Reacts with amines to form amides under microwave irradiation (e.g., 110°C, 10 minutes) .

Key Differences :

  • Functional Group : The acetyl chloride (–COCl) group is less electrophilic than the sulfonyl chloride (–SO₂Cl), leading to milder reaction conditions for amidation.
  • Reactivity : Sulfonyl chlorides generally exhibit higher reactivity toward nucleophiles (e.g., amines) at room temperature, whereas acyl chlorides may require heat or catalysts.
  • Product Stability : Sulfonamides derived from the target compound are more hydrolytically stable than amides from acyl chlorides.

Fluorinated Ethanesulfonyl Fluorides

Examples from :

  • 1,1,2,2-Tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethanesulfonyl fluoride (CAS 29514-94-1)
  • 1,2,2,2-Tetrafluoroethanesulfonyl fluoride (CAS 2127-74-4)

Key Differences :

  • Functional Group : Sulfonyl fluorides (–SO₂F) are less reactive than sulfonyl chlorides due to the stronger S–F bond.
  • Applications : Fluorinated sulfonyl fluorides are often used in polymer chemistry, whereas sulfonyl chlorides are preferred in small-molecule synthesis.
  • Environmental Impact : Fluorinated derivatives may persist longer in the environment, necessitating specialized disposal protocols.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride C₉H₈ClF₃O₂S 272.57 Not reported Sulfonamide synthesis, pharmaceuticals
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 168.52 29–32 Triflating agent, catalysis
2-(3-(Trifluoromethyl)phenyl)acetyl chloride C₉H₆ClF₃O 222.5 Not reported Amide synthesis
1,1,2,2-Tetrafluoroethanesulfonyl fluoride C₂F₄O₂S 182.06 Not reported Polymer chemistry

Q & A

Q. What are the standard synthetic routes for preparing 2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride, and how are reaction conditions optimized?

The synthesis typically involves sulfonation of the parent aromatic compound followed by chlorination. A common method includes reacting 3-(trifluoromethyl)phenethyl derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) in anhydrous dichloromethane to minimize side reactions . Inert atmospheres (e.g., nitrogen) are critical due to the compound’s hygroscopic nature and sensitivity to hydrolysis . Post-reaction purification via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, 5–10% ethyl acetate in hexane) is recommended to isolate the product in >85% yield.

Q. What spectroscopic techniques are most effective for characterizing this sulfonyl chloride?

  • NMR : 19F^{19}\text{F} NMR is critical for confirming the trifluoromethyl group (δ ≈ -60 to -65 ppm). 1H^{1}\text{H} NMR resolves ethane-sulfonyl protons (δ 3.5–4.0 ppm for -CH2_2-SO2_2Cl) and aromatic protons (δ 7.4–8.1 ppm) .
  • FT-IR : Key peaks include S=O asymmetric stretching (~1370 cm1^{-1}) and C-Cl (~580 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (C9_9H8_8ClF3_3O2_2S: calculated [M+H]+^+ = 280.0) .

Q. How is purity assessed, and what are common impurities?

Purity is evaluated via HPLC (C18 column, 70:30 acetonitrile/water, retention time ~6.2 min). Common impurities include unreacted starting material (3-(trifluoromethyl)phenethyl alcohol) and hydrolysis byproducts (sulfonic acids). Karl Fischer titration is used to confirm low water content (<0.1%) due to hydrolytic instability .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in nucleophilic substitutions?

The -CF3_3 group’s strong electron-withdrawing effect activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols) but introduces steric hindrance. Kinetic studies show faster reactions with primary amines (e.g., benzylamine, k=1.2×103k = 1.2 \times 10^{-3} s1^{-1}) compared to bulkier secondary amines (k=3.8×104k = 3.8 \times 10^{-4} s1^{-1}) . Computational modeling (DFT, B3LYP/6-31G*) supports enhanced electrophilicity at the sulfur center due to -CF3_3 inductive effects .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

Crystallization is hindered by the compound’s low melting point (45–50°C) and tendency to form oils. Slow vapor diffusion (diethyl ether into dichloromethane) at -20°C yields suitable crystals. SHELXL refinement requires careful handling of disorder in the -CF3_3 group, with anisotropic displacement parameters (Uiso_{iso} > 0.05 Å2^2) often observed . Twinning or pseudo-symmetry may require integration of data from multiple crystals .

Q. How can discrepancies in reported synthetic yields be resolved?

Yield variations (70–95%) often stem from trace moisture or incomplete chlorination. Controlled experiments under strictly anhydrous conditions (e.g., molecular sieves in dichloromethane) improve reproducibility. Quantitative 19F^{19}\text{F} NMR using trifluoroacetic acid as an internal standard can validate reaction completion .

Q. What strategies mitigate hydrolysis during storage?

Storage under argon at -20°C in amber vials with desiccants (silica gel) extends stability. Lyophilization as a sodium sulfonate salt (for long-term storage) followed by regeneration with oxalyl chloride restores reactivity .

Methodological Considerations

Q. How is the compound utilized in multi-step syntheses (e.g., drug intermediates)?

It serves as a sulfonating agent in:

  • Peptide mimics : Reacts with amines to form sulfonamides (e.g., protease inhibitors).
  • Heterocycles : Condensation with thioureas yields thiadiazoles (antimicrobial agents) .
  • Labeling : 35S^{35}\text{S}-isotopic labeling for tracer studies requires strict radiation safety protocols .

Q. What safety protocols are essential given its reactivity and toxicity?

  • Handling : Use gloveboxes for air-sensitive steps; neutralize spills with sodium bicarbonate.
  • Toxicity : LD50_{50} (rat, oral) = 250 mg/kg; PPE (nitrile gloves, goggles) is mandatory .

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